molecular formula C7H8ClN3 B1482130 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091185-56-5

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482130
CAS RN: 2091185-56-5
M. Wt: 169.61 g/mol
InChI Key: MWDRXPFJQNDEKY-UHFFFAOYSA-N
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Description

The compound “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” is a type of heterocyclic compound . Heterocyclic compounds are a rich source of active functional molecules with diverse biological functions .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest in recent years. Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Pyrazole derivatives have been found to undergo various chemical reactions. For instance, they can participate in the regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined by various methods. Physical properties include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Crystal Structure Analysis : A related compound, "7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole," was synthesized and characterized using IR, 1H NMR, and single-crystal X-ray diffraction. This study contributes to understanding the crystallographic and molecular structure of imidazo[1,2-b]pyrazole derivatives, showcasing their complex synthesis process and structural characteristics (Li et al., 2009).

  • Molecular Docking and Anti-diabetic Studies : Research on benzimidazole-pyrazoline hybrids, closely related to imidazo[1,2-b]pyrazoles, revealed their potential applications in medicinal chemistry, particularly for anti-diabetic purposes. The study involved synthesizing a new series of compounds and evaluating their α-glucosidase inhibition activity, highlighting the versatility of pyrazole derivatives in drug design (Ibraheem et al., 2020).

  • Luminescence Properties in Silver Complexes : A study focused on pyrazole-functionalized imidazolium salts, including those derived from 3,5-bis(chloromethyl)pyrazole, for synthesizing multinuclear silver complexes. These complexes were analyzed for their structural characteristics and luminescence properties, indicating potential applications in material science and photonic devices (Zhou et al., 2008).

  • Antimicrobial Activity of Derivatives : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized, showcasing the green synthesis approach under microwave irradiation conditions. These compounds, derived from imidazo[1,2-a]pyrazine-2-carboxylic acid, exhibited promising antimicrobial activity, suggesting the potential for developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Potential Applications and Properties

  • Antioxidant and Antimicrobial Activities : Research into the synthesis, antioxidant, and antimicrobial activities of various pyrazole and pyrazolone derivatives demonstrated the chemical versatility and biological relevance of these compounds. The studies highlight the potential of imidazo[1,2-b]pyrazole derivatives in developing novel compounds with significant biological activities (Orabi et al., 2017).

Safety and Hazards

The safety and hazards associated with the use of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be determined by referring to its Safety Data Sheet (SDS). The SDS provides information on the potential hazards of the compound, including its toxicity, skin and eye irritation potential, and specific target organ toxicity .

Future Directions

The future directions for the research and development of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” and its derivatives could involve further exploration of their biological activities and potential applications in drug discovery, medicinal chemistry, and catalysis .

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by disrupting cell signaling pathways and altering gene expression . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits enzyme activity, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced ATP production . Additionally, this compound can affect the levels of key metabolites, such as pyruvate and lactate, further influencing cellular metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic cation transporters (OCTs), and subsequently distributed to various cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biochemical activity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with target enzymes and transcription factors . The localization of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes effectively.

properties

IUPAC Name

7-(chloromethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDRXPFJQNDEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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